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Compound of Interest

Compound Name: HIV-1 inhibitor-21

Cat. No.: B12416127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico modeling of interactions between

a potent C4-substituted bis-tetrahydrofuran (bis-THF) derivative, herein referred to as Inhibitor

23c, and the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This inhibitor belongs to

a class of next-generation antiviral compounds designed to combat drug resistance. This

document details the quantitative data, experimental and computational protocols, and the

logical workflows involved in the analysis of such inhibitor-target interactions.

Quantitative Data Summary
The following table summarizes the key quantitative metrics for Inhibitor 23c, a highly potent

HIV-1 protease inhibitor. These values demonstrate its exceptional affinity for the viral enzyme

and its potent antiviral efficacy.
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Parameter Value Description Reference

Ki 2.9 pM

Inhibition constant, a

measure of the

inhibitor's binding

affinity to the HIV-1

protease. A lower Ki

value indicates a

stronger binding

affinity.

[1][2][3][4]

IC50 2.4 nM

Half-maximal

inhibitory

concentration,

indicating the

concentration of the

inhibitor required to

inhibit 50% of the HIV-

1 protease activity in a

cell-based assay.

[1][2][3][4]

PDB ID 3QAA

Protein Data Bank

identifier for the X-ray

crystal structure of

Inhibitor 23c in

complex with HIV-1

protease. This

structure provides the

atomic coordinates for

in silico modeling.

[1]

Experimental and Computational Protocols
This section outlines the methodologies for the key experimental and in silico techniques used

to characterize the interactions between Inhibitor 23c and HIV-1 protease.

HIV-1 Protease Inhibition Assay
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Objective: To determine the inhibition constant (Ki) of the inhibitor against purified HIV-1

protease.

Protocol:

Reagents and Buffers:

Purified recombinant HIV-1 protease.

Fluorogenic substrate: A peptide sequence recognized and cleaved by HIV-1 protease,

flanked by a fluorophore and a quencher.

Assay buffer: Typically contains a buffering agent (e.g., MES or acetate), salt (e.g., NaCl),

a reducing agent (e.g., DTT), and a protein stabilizer (e.g., glycerol or PEG).

Inhibitor stock solution: Prepared in a suitable solvent like DMSO.

Procedure:

A dilution series of the inhibitor is prepared in the assay buffer.

The purified HIV-1 protease is pre-incubated with each concentration of the inhibitor for a

defined period to allow for binding equilibrium to be reached.

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

The fluorescence intensity is monitored over time using a fluorescence plate reader. As

the protease cleaves the substrate, the fluorophore is separated from the quencher,

resulting in an increase in fluorescence.

The initial reaction rates are calculated from the linear phase of the fluorescence signal.

Data Analysis:

The reaction rates are plotted against the inhibitor concentrations.

The IC50 value is determined by fitting the data to a dose-response curve.
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The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which

also takes into account the substrate concentration and its Michaelis constant (Km).

Antiviral Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in a

cell-based HIV-1 replication assay.

Protocol:

Cell Lines and Virus:

A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 or CEM).

A laboratory-adapted strain of HIV-1.

Procedure:

The T-cells are seeded in a multi-well plate.

A dilution series of the inhibitor is prepared in the cell culture medium.

The cells are pre-incubated with the inhibitor for a short period.

A known amount of HIV-1 is added to the wells to infect the cells.

The infected cells are incubated for a period that allows for multiple rounds of viral

replication.

Data Analysis:

The extent of viral replication is quantified. This can be done by measuring the activity of

reverse transcriptase in the culture supernatant, quantifying the amount of viral p24

antigen, or using a reporter virus that expresses a measurable protein (e.g., luciferase or

GFP).

The percentage of inhibition of viral replication is calculated for each inhibitor

concentration relative to a no-inhibitor control.
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The IC50 value is determined by plotting the percentage of inhibition against the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of the inhibitor within

the active site of HIV-1 protease.

Protocol:

Preparation of the Receptor and Ligand:

Receptor: The 3D structure of HIV-1 protease is obtained from the Protein Data Bank

(PDB ID: 3QAA). Water molecules and any co-crystallized ligands are typically removed.

Hydrogen atoms are added, and charges are assigned to the protein atoms.

Ligand: The 3D structure of the inhibitor is built using a molecular modeling software and

its energy is minimized. Torsional bonds are defined to allow for conformational flexibility

during docking.

Docking Simulation:

A docking software (e.g., AutoDock, Glide, DOCK) is used to perform the simulation.

A grid box is defined around the active site of the protease to specify the search space for

the docking algorithm.

The docking algorithm systematically samples different conformations and orientations of

the ligand within the defined grid box.

Each generated pose is scored based on a scoring function that estimates the binding free

energy, taking into account factors like van der Waals interactions, electrostatic

interactions, and hydrogen bonds.

Analysis of Results:

The docked poses are ranked based on their scores.
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The top-ranked poses are visually inspected to analyze the key interactions (e.g.,

hydrogen bonds, hydrophobic contacts) between the inhibitor and the amino acid residues

of the protease active site.

The predicted binding mode is compared with the experimentally determined binding

mode from the X-ray crystal structure (if available) to validate the docking protocol.

Molecular Dynamics (MD) Simulation
Objective: To study the dynamic behavior of the inhibitor-protease complex over time and to

calculate the binding free energy with higher accuracy.

Protocol:

System Setup:

The starting structure is the inhibitor-protease complex, either from the crystal structure

(PDB ID: 3QAA) or from the best-ranked docked pose.

The complex is placed in a simulation box filled with explicit water molecules.

Ions are added to neutralize the system and to mimic physiological salt concentration.

Simulation:

An MD simulation package (e.g., GROMACS, AMBER, NAMD) is used.

The system is first energy-minimized to remove any steric clashes.

The system is then gradually heated to the desired temperature (e.g., 300 K) and

equilibrated at the desired pressure (e.g., 1 atm).

A production run of the MD simulation is performed for a sufficient length of time (typically

nanoseconds to microseconds) to sample the conformational space of the complex.

Trajectory Analysis:
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The trajectory of the simulation is analyzed to study the stability of the complex, the

flexibility of different parts of the protein and the ligand, and the dynamics of the

interactions between them.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are

calculated to assess the stability and flexibility of the system.

Binding free energy can be calculated using methods like Molecular Mechanics/Poisson-

Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

pathways relevant to the in silico modeling of HIV-1 inhibitor interactions.

In Silico Drug Discovery Workflow
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Caption: A typical workflow for in silico drug discovery targeting HIV-1 protease.

HIV-1 Protease-Mediated Apoptosis Pathway
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Caption: Signaling pathway showing HIV-1 protease-induced apoptosis and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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